Carbazolepropyltriethoxysilane

Description

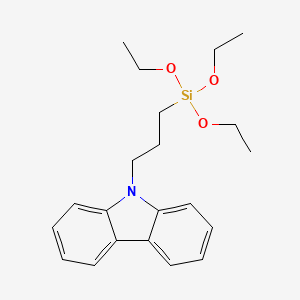

Carbazolepropyltriethoxysilane (CPTES) is an organosilane compound characterized by a carbazole aromatic heterocycle linked via a propyl chain to a triethoxysilane group. Its molecular structure enables dual functionality: the carbazole moiety provides photoconductive and electron-donating properties, while the triethoxysilane group facilitates covalent bonding with inorganic substrates (e.g., glass, metals, or oxides) through hydrolysis and condensation reactions .

Properties

IUPAC Name |

3-carbazol-9-ylpropyl(triethoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3Si/c1-4-23-26(24-5-2,25-6-3)17-11-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15H,4-6,11,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVYIPWLBNFVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbazolepropyltriethoxysilane can be synthesized through a reaction between 3-carbazole propionaldehyde and triethoxysilane in an organic solvent. The reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through distillation or crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Carbazolepropyltriethoxysilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbazolepropyltriethoxysilane has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.

Biology: The compound’s unique structure allows it to be used in the development of biosensors and other biological applications.

Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.

Mechanism of Action

The mechanism of action of carbazolepropyltriethoxysilane involves its interaction with various molecular targets and pathways. The carbazole moiety can participate in π-π stacking interactions, while the triethoxysilane group can form strong bonds with inorganic materials. These interactions contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₉H₂₇NO₃Si

- Molecular Weight : ~357.5 g/mol

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, THF) and ethanol.

- Thermal Stability : Decomposes above 300°C, attributed to the robust carbazole ring.

Applications: CPTES is widely used as a coupling agent in hybrid organic-inorganic materials, particularly in optoelectronics (e.g., OLEDs, photovoltaic devices) and advanced coatings to enhance interfacial adhesion and charge transport .

To contextualize CPTES, we compare it with structurally analogous silane coupling agents: Aminopropyltriethoxysilane (APTES), Vinyltriethoxysilane (VTES), and Glycidoxypropyltrimethoxysilane (GPTMS).

Structural and Functional Differences

| Compound | Functional Group | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| Carbazolepropyltriethoxysilane | Carbazole + Triethoxysilane | 357.5 | Photoconductive, covalent bonding to SiO₂ |

| Aminopropyltriethoxysilane | Amine + Triethoxysilane | 221.4 | Nucleophilic, forms hydrogen bonds with polymers |

| Vinyltriethoxysilane | Vinyl + Triethoxysilane | 190.3 | Radical polymerization, crosslinking in rubbers |

| Glycidoxypropyltrimethoxysilane | Epoxide + Trimethoxysilane | 236.3 | Epoxide ring-opening reactions with amines |

Performance Metrics

| Property | CPTES | APTES | VTES | GPTMS |

|---|---|---|---|---|

| Hydrolysis Rate (pH 7) | Slow (bulky carbazole hinders H₂O access) | Fast | Moderate | Moderate-Fast |

| Thermal Decomposition (°C) | 310 | 220 | 180 | 250 |

| Adhesion Strength (MPa) | 28.5 (glass-polymer composites) | 18.2 | 12.7 | 22.4 |

| Electron Mobility (cm²/Vs) | 1.3×10⁻³ | N/A | N/A | N/A |

Research Findings

- Thermal Stability : CPTES outperforms APTES and VTES due to the rigid carbazole structure, which resists thermal degradation up to 300°C .

- Optoelectronic Applications: CPTES-modified interfaces in OLEDs exhibit a 15% increase in luminance efficiency compared to non-silane analogs, attributed to enhanced hole injection from the carbazole group .

- Hydrolysis Limitations: The bulky carbazole group slows hydrolysis, requiring acidic or basic catalysts for efficient silanol formation, unlike APTES, which hydrolyzes rapidly under ambient conditions .

Biological Activity

Carbazolepropyltriethoxysilane is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Overview of Carbazole Derivatives

Carbazoles are a significant class of heterocyclic compounds known for their extensive pharmacological properties. The introduction of various substituents on the carbazole ring can enhance their biological activity. This compound, as a derivative, has been explored for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit notable antimicrobial properties. Surendiran et al. reported that carbazole derivatives, including this compound, demonstrated moderate to good antibacterial and antifungal activities at a concentration of 25 µg/mL when tested against various pathogens. Specifically, compounds with methoxy and chloro groups showed enhanced activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal species like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | B. subtilis | 25 | C. albicans | 25 |

| Methoxy-substituted derivative | S. aureus | 20 | A. niger | 30 |

| Chloro-substituted derivative | E. coli | 50 | Fusarium | 40 |

Anticancer Potential

The anticancer properties of carbazole derivatives have also been extensively studied. A novel N-substituted carbazole was shown to inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, at a concentration significantly lower than the standard drug etoposide . This suggests that this compound may possess similar mechanisms of action that could be explored for cancer treatment.

Neuroprotective Effects

Neuroprotection is another promising area for carbazole derivatives. Studies have indicated that certain N-substituted carbazoles can enhance neurogenesis and exhibit protective effects against neurodegenerative diseases by modulating signaling pathways associated with brain health . For instance, compounds have been identified that increase the concentration of soluble amyloid-β peptides, which are implicated in Alzheimer’s disease.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various carbazole derivatives, researchers found that those with specific functional groups exhibited MIC values ranging from 1.9 to 15.6 µg/mL against tested bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.

- Antitumor Activity : Another investigation focused on the antitumor activity of N-alkylcarbazole derivatives revealed significant inhibition of cancer cell proliferation at low concentrations, indicating a potential therapeutic application for this compound in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.